![molecular formula C18H16N4O2 B2455784 N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide CAS No. 921522-48-7](/img/structure/B2455784.png)

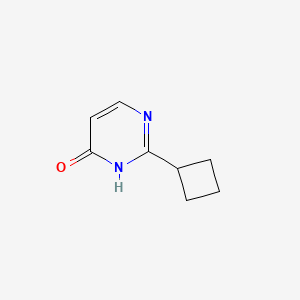

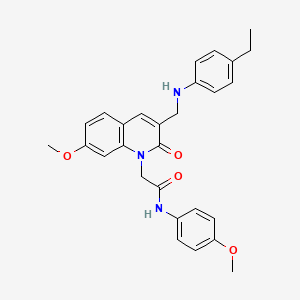

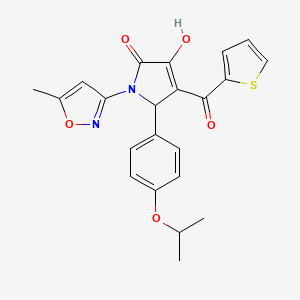

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have proven to be convenient building blocks for the synthesis of various fused heterocycles .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several steps. One method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one . This reaction is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis

The molecular structure of “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” is complex, with a pyridopyrimidine core. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” are complex and involve several steps. One reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” include its yield, melting point, and IR spectrum . For example, one synthesized compound had a yield of 88%, formed yellow crystals, and had a melting point of 210–212 °C .科学的研究の応用

Antitumor Activity

The compound has been investigated for its antitumor potential. In a study by Liu et al., seventeen novel derivatives of this compound were synthesized and evaluated for growth inhibition in human solid tumor cell lines and a human leukemia cell line (HL-60). Notably, compound IVa demonstrated superior activity compared to other derivatives and even outperformed the positive control, temozolomide. At a concentration of 40 μg/mL of IVa, the survival rate of all tested tumor cells was less than 10%. Interestingly, esters displayed more potent antitumor activity than amides and temozolomide against HL-60 cells .

Scaffold for Inhibitor Development

Given its unique structure, pyrido[2,3-d]pyrimidines have emerged as promising scaffolds for developing inhibitors. Researchers have explored their potential in various therapeutic areas, including kinase inhibitors, enzyme modulators, and receptor antagonists. The compound’s specific structural features may allow for targeted interactions with biological macromolecules, making it valuable for drug discovery .

Nanorod Synthesis

In a different context, the compound has been implicated in the synthesis of MoO3 nanorods. Researchers introduced a novel preparation route for MoO3 nanorods using exfoliated 2H-MoS2. The process involved auto-oxidation of a mixture of N-methyl-2-pyrrolidone and water via sonication-assisted exfoliation of MoS2. The resulting nanorods hold potential for applications in materials science and catalysis .

将来の方向性

The future directions for the study of “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” and similar compounds could involve further exploration of their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

作用機序

Target of Action

Similar compounds, such as other pyrido[2,3-d]pyrimidines, have been known to target enzymes likedihydrofolate reductase (DHFR) and mTOR kinase , which play crucial roles in cell growth and proliferation.

Mode of Action

Based on the activities of similar compounds, it may inhibit the activity of its target enzymes, leading to changes in cellular processes .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with its target enzymes. For instance, inhibition of DHFR would disrupt the folate pathway, affecting DNA synthesis and cell division . Similarly, inhibition of mTOR kinase would impact the mTOR signaling pathway, influencing cell growth and proliferation .

Pharmacokinetics

A related compound showed improved pharmacokinetic profiles in in vivo studies . The compound’s bioavailability would be influenced by its absorption, distribution, metabolism, and excretion properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Inhibition of target enzymes could lead to decreased cell growth and proliferation . The compound might also exhibit antimicrobial and cytotoxic activities .

特性

IUPAC Name |

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-11-20-16-15(6-3-9-19-16)18(24)22(11)14-5-2-4-13(10-14)21-17(23)12-7-8-12/h2-6,9-10,12H,7-8H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBSDXIWVWPVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine](/img/structure/B2455721.png)

![N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2455724.png)